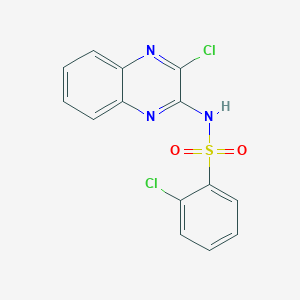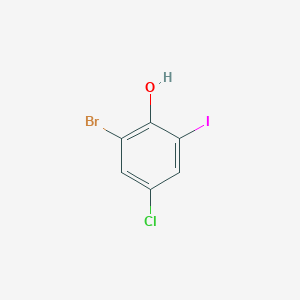
MFCD12786806
描述
MFCD12786806 is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a butanol chain
准备方法
Synthetic Routes and Reaction Conditions: MFCD12786806 can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 2-methyl-1-butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
化学反应分析
Types of Reactions: MFCD12786806 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
科学研究应用
MFCD12786806 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of MFCD12786806 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.
4-Bromophenylacetone: Contains a bromophenyl group attached to an acetone moiety.
4-Bromophenylmethanol: Similar structure but with a methanol group instead of a butanol chain.
Uniqueness: MFCD12786806 is unique due to its specific combination of a bromophenyl group and a butanol chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C11H15BrO |
|---|---|
分子量 |
243.14 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H15BrO/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11,13H,3H2,1-2H3 |
InChI 键 |
NTYUFGOSCSUUCM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C1=CC=C(C=C1)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl 6-(4-bromo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8590804.png)
![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)





